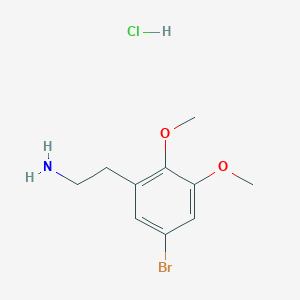

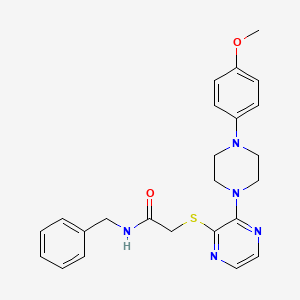

![molecular formula C19H21N3O2 B3019046 N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide CAS No. 850922-16-6](/img/structure/B3019046.png)

N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide" is a derivative of benzamide, which is a core structure in various pharmacologically active compounds. Benzamides and benzimidazoles are known for their diverse biological activities, including antioxidative and antiproliferative effects . The benzimidazole moiety, in particular, is a crucial pharmacophore in drug design due to its resemblance to nucleotides, allowing it to interact with biopolymers .

Synthesis Analysis

The synthesis of benzamide derivatives can involve several steps, including amidation, nitration, catalytic reduction, and cyclization . For instance, the synthesis of 2-n-propyl-4-methyl-6-(methoxycarbonyl)-benzimidazole was achieved with a total yield of 62.54%, which is an improvement over previous methods . Although the specific synthesis of "N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide" is not detailed in the provided papers, similar synthetic strategies could be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a benzimidazole ring can significantly affect the compound's protonation processes, as observed in a spectrophotometric study where the protonation of the benzimidazole part occurred in weakly acidic solutions . The amide group's protonation was observed in concentrated sulfuric acid solutions . These protonation processes are essential for understanding the compound's behavior in different pH environments.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For example, the annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one catalyzed by [Cp*RhIII] leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives . Additionally, the reaction of N-(mesyloxy)phthalimides with secondary amines can yield 2-ureidobenzamides, which can further transform into 2-ureidobenzoic acids or isatoic anhydrides . These reactions demonstrate the functional group tolerance and the potential for creating diverse derivatives from benzamide precursors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of methoxy, benzyl, and benzimidazole groups can affect the compound's solubility, stability, and reactivity. For instance, the antioxidative and antiproliferative activities of methoxy amidino substituted benzamides and benzimidazoles were evaluated, showing that specific substitutions on the phenyl ring can lead to significant biological activities . The compound's physical properties, such as melting point and solubility, would be determined by the specific functional groups present in the molecule.

Scientific Research Applications

Antioxidative and Antiproliferative Activity

Research has explored the synthesis of novel compounds including methoxy amidino substituted benzamides and benzimidazoles, assessing their antioxidative and antiproliferative activity. The study found that specific derivatives exhibited significant reducing and free-radical scavenging activities, as well as notable antiproliferative effects on various human cell lines, including breast carcinoma (MCF-7) cells, indicating potential applications in cancer treatment and antioxidant therapies (Cindrić et al., 2017).

DNA-Binding Studies

Another study focused on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives, which were investigated for their DNA-binding properties and antioxidant activities. The research demonstrated that these complexes could intercalate with DNA, suggesting their potential use in developing new therapeutic agents targeting DNA interactions. Moreover, these complexes exhibited antioxidant activities, highlighting their potential in therapeutic applications requiring oxidative stress mitigation (Wu et al., 2014).

Corrosion Inhibition

The inhibitory action of benzimidazole derivatives on the corrosion of iron in hydrochloric acid solutions has been extensively studied. These compounds, including 2-aminobenzimidazole and others, have shown to effectively suppress both the cathodic and anodic processes of iron corrosion by adsorbing on the iron surface. This research suggests the potential application of benzimidazole derivatives as corrosion inhibitors in industrial processes involving acidic environments (Khaled, 2003).

Antimicrobial Activity

Benzimidazole derivatives have also been synthesized and evaluated for their antimicrobial activity. Studies have synthesized various benzimidazole compounds and tested them against a range of bacteria and fungi. The results indicated that certain derivatives possess significant antimicrobial properties, suggesting their potential application in developing new antimicrobial agents (Desai et al., 2013).

Mechanism of Action

Target of Action

The compound N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide is a derivative of benzimidazole . Benzimidazoles are known to mimic properties of DNA bases and have a broad spectrum of biological activities . .

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. They are known to interact with their targets in a way that can lead to a variety of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities

Biochemical Pathways

The biochemical pathways affected by benzimidazole derivatives can be diverse, given their broad spectrum of biological activities . .

Result of Action

The molecular and cellular effects of a compound’s action can vary depending on its mode of action and the biochemical pathways it affects. Given the broad spectrum of biological activities of benzimidazole derivatives , the specific molecular and cellular effects of N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide could be diverse.

Future Directions

Benzimidazole derivatives, including “N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide”, have shown promise in various areas of medicinal chemistry. They have been used as allosteric activators of human glucokinase, showing potential for the treatment of type-2 diabetes . Future research could explore other potential therapeutic applications of these compounds.

properties

IUPAC Name |

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-3-22-16-10-6-5-9-15(16)21-18(22)12-13-20-19(23)14-8-4-7-11-17(14)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHXRFZEVOMBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-Chlorophenyl)cyclohexyl]prop-2-enamide](/img/structure/B3018967.png)

![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B3018975.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)

![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)